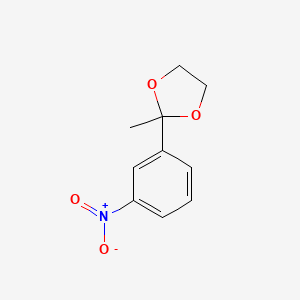

2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159116. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methyl-2-(3-nitrophenyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-10(14-5-6-15-10)8-3-2-4-9(7-8)11(12)13/h2-4,7H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMSSLCFXSWWJOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10303574 | |

| Record name | 2-methyl-2-(3-nitrophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51226-13-2 | |

| Record name | 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51226-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051226132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC159116 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-2-(3-nitrophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and potential biological properties of 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane. While specific experimental data for this compound is limited in publicly available literature, this document consolidates available information and extrapolates potential characteristics based on the well-established properties of the 1,3-dioxolane and nitrophenyl chemical classes. This guide covers the compound's identity, physicochemical properties, a probable synthesis protocol, and an exploration of its potential biological activities, including antimicrobial and anticonvulsant effects. All quantitative data is presented in structured tables, and key experimental workflows are detailed. Visual diagrams generated using Graphviz are provided to illustrate the synthesis process and potential biological pathways.

Compound Identification and Physicochemical Properties

This compound is an organic compound featuring a 1,3-dioxolane ring substituted with a methyl group and a 3-nitrophenyl group at the 2-position.[1] The presence of the nitroaromatic moiety and the dioxolane structure suggests potential for diverse chemical reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 51226-13-2 | [1] |

| Molecular Formula | C₁₀H₁₁NO₄ | [1] |

| Molecular Weight | 209.201 g/mol | [1] |

| Canonical SMILES | CC1(OCCO1)C2=CC(=CC=C2)--INVALID-LINK--[O-] | [1] |

| InChI Key | GMSSLCFXSWWJOF-UHFFFAOYSA-N | [1] |

| Predicted LogP | 1.5 - 2.0 (Estimated) | General chemical knowledge |

| Predicted Boiling Point | > 300 °C (Estimated) | General chemical knowledge |

| Predicted Melting Point | Not available | |

| Predicted Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, alcohols) | General chemical knowledge |

Synthesis and Experimental Protocol

The most probable synthetic route to this compound is the acid-catalyzed ketalization of 3'-nitroacetophenone with ethylene glycol. This reaction is a standard method for the protection of ketone functionalities.

Synthesis Workflow

Caption: Synthesis of this compound.

Detailed Experimental Protocol

The following is a generalized experimental protocol based on the synthesis of similar 1,3-dioxolane derivatives.

Materials:

-

3'-Nitroacetophenone

-

Ethylene glycol

-

p-Toluenesulfonic acid monohydrate (catalytic amount)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, Dean-Stark apparatus, condenser, separatory funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stir bar, add 3'-nitroacetophenone (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate. Add a sufficient volume of toluene to suspend the reactants.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Potential Biological and Pharmacological Properties

Potential Antimicrobial Activity

The 1,3-dioxolane moiety is present in various compounds exhibiting antibacterial and antifungal properties.[2][3][4][5] The mechanism of action is often attributed to the disruption of microbial cell membranes or interference with essential enzymatic processes. The presence of the nitrophenyl group may further enhance this activity.

Table 2: Summary of Potential Antimicrobial Activity of 1,3-Dioxolane Derivatives

| Activity | Target Organisms | Reference |

| Antibacterial | Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis) | [2][3][5] |

| Antifungal | Candida albicans | [2][3] |

Potential Anticonvulsant Activity

Several compounds containing a nitrophenyl group have been investigated for their anticonvulsant properties.[6][7][8] The mechanism is often linked to the modulation of ion channels or neurotransmitter receptors in the central nervous system. The presence of the nitro group is often a key feature for this activity.

Table 3: Summary of Anticonvulsant Activity of Nitrophenyl-Containing Compounds

| Seizure Model | Potential Effect | Reference |

| Maximal Electroshock (MES) | Protection against seizures | [6][7] |

| Subcutaneous Pentylenetetrazole (scPTZ) | Protection against seizures | [6] |

Potential Signaling Pathways and Mechanisms of Action

Given the lack of specific studies on this compound, a definitive signaling pathway cannot be described. However, a generalized diagram can illustrate the potential biological activities based on its structural motifs.

Caption: Potential biological activities of the compound.

Conclusion

This compound is a readily synthesizable organic compound with potential for biological activity. Based on the known properties of its constituent chemical moieties, it is a candidate for investigation as an antimicrobial and anticonvulsant agent. Further experimental studies are required to elucidate its precise physicochemical properties, biological activities, and mechanisms of action. This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds.

References

- 1. Page loading... [guidechem.com]

- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of p-nitrophenyl substituted semicarbazones for anticonvulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. idosi.org [idosi.org]

- 8. Anticonvulsant properties of 1,4-benzodiazepine derivatives in amygdaloid-kindled seizures and their chemical structure-related anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure and characterization of 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane, a heterocyclic compound often utilized as a protected form of 3-nitroacetophenone in multi-step organic synthesis. This guide details its chemical structure, synthesis, and spectroscopic characterization. The content includes detailed experimental protocols, tabulated analytical data, and workflow diagrams to support researchers in its application.

Chemical Structure and Properties

This compound is a ketal derived from the reaction of 3-nitroacetophenone and ethylene glycol. The 1,3-dioxolane ring serves as a protecting group for the ketone functionality, rendering it inert to various reagents such as nucleophiles and reducing agents, which would otherwise react with the carbonyl group.

Chemical Identity:

-

IUPAC Name: this compound

-

Molecular Weight: 209.20 g/mol [1]

-

Canonical SMILES: CC1(OCCO1)C2=CC(=CC=C2)--INVALID-LINK--[O-][1]

-

InChI Key: GMSSLCFXSWWJOF-UHFFFAOYSA-N[1]

Synthesis

The primary method for the synthesis of this compound is the acid-catalyzed ketalization of 3-nitroacetophenone with ethylene glycol. This reaction is an equilibrium process, and to drive it towards the product, water is typically removed as it is formed, often through azeotropic distillation.

Experimental Protocol: Acid-Catalyzed Ketalization

This protocol is based on established methods for ketalization of acetophenones.[3][4][5]

Materials:

-

3-Nitroacetophenone

-

Ethylene glycol (1.2 - 2.0 equivalents)

-

Anhydrous toluene or benzene

-

Acid catalyst (e.g., p-toluenesulfonic acid, PTSA)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus or Soxhlet extractor with a drying agent

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 3-nitroacetophenone, anhydrous toluene (or benzene), and ethylene glycol.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Assemble the Dean-Stark apparatus and reflux condenser.

-

Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent.

-

Continue the reaction until no more water is collected, typically for several hours.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The product can be further purified by column chromatography or recrystallization if necessary.

Synthesis Workflow Diagram

Caption: Synthesis workflow from reactants to final product.

Spectroscopic Characterization

The structure of this compound can be confirmed through various spectroscopic techniques. Below is a summary of expected and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this molecule. The proton (¹H) and carbon-13 (¹³C) NMR spectra will show characteristic signals for the methyl, dioxolane, and nitrophenyl groups.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.7 | Singlet | 3H | -CH₃ |

| ~4.0-4.2 | Multiplet | 4H | -OCH₂CH₂O- |

| ~7.5-8.4 | Multiplet | 4H | Aromatic protons |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~25-30 | -CH₃ |

| ~65 | -OCH₂CH₂O- |

| ~108-110 | Quaternary Carbon (C-O) |

| ~122-148 | Aromatic Carbons |

| ~148 | Aromatic Carbon (C-NO₂) |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the nitro group, aromatic C-H bonds, and the C-O bonds of the dioxolane ring. The absence of a strong carbonyl (C=O) peak around 1680-1700 cm⁻¹, which is characteristic of the starting material (3-nitroacetophenone), is a key indicator of a successful reaction.

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2990-2880 | Medium | Aliphatic C-H Stretch |

| ~1530 & ~1350 | Strong | Asymmetric & Symmetric N-O Stretch (NO₂) |

| ~1200-1000 | Strong | C-O Stretch (Acetal) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

|---|---|

| 209 | [M]⁺, Molecular Ion |

| 194 | [M - CH₃]⁺ |

| 163 | [M - NO₂]⁺ |

| 150 | Fragmentation of nitrophenyl moiety |

Role in Drug Development and Research

This compound is not typically investigated for its own biological activity. Instead, its significance lies in its role as a key synthetic intermediate. The protection of the ketone in 3-nitroacetophenone allows for chemical modifications on other parts of the molecule, such as the nitro group or the aromatic ring, without interference from the highly reactive carbonyl group.

Logical Relationship Diagram

The following diagram illustrates the logical role of this compound in a synthetic strategy.

References

An In-depth Technical Guide to 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane

This technical guide provides a comprehensive overview of 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane, a heterocyclic organic compound. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical identifiers, properties, synthesis, and potential applications.

Chemical Identifiers and Properties

This compound is an organic compound featuring a dioxolane ring substituted with a methyl and a 3-nitrophenyl group.[1] The dioxolane structure is a five-membered ring containing two oxygen atoms.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 51226-13-2[2][3][4][5] |

| Molecular Formula | C10H11NO4[2][3][5] |

| Molecular Weight | 209.201 g/mol [2] |

| IUPAC Name | This compound |

| InChI | InChI=1S/C10H11NO4/c1-10(14-5-6-15-10)8-3-2-4-9(7-8)11(12)13/h2-4,7H,5-6H2,1H3[2] |

| InChIKey | GMSSLCFXSWWJOF-UHFFFAOYSA-N[2] |

| Canonical SMILES | CC1(OCCO1)C2=CC(=CC=C2)--INVALID-LINK--[O-][2] |

| Synonyms | 3'-Nitroacetophenone ethylene ketal |

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved through the ketalization of 3'-nitroacetophenone with ethylene glycol. This reaction is an example of the broader class of reactions used to form dioxolanes, which serve as protecting groups for carbonyl functionalities in organic synthesis.[6][7]

General Synthesis Procedure:

The formation of dioxolanes involves the reaction of an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst.[6][7] A common method employs an acid catalyst like p-toluenesulfonic acid in a solvent such as benzene or toluene, with continuous removal of water to drive the reaction to completion.[7][8]

Detailed Protocol for this compound:

-

Reactants:

-

Apparatus:

-

Round-bottom flask

-

Dean-Stark apparatus or similar setup for azeotropic water removal

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

-

Procedure:

-

To a solution of 3'-nitroacetophenone in the chosen solvent, add a molar excess of ethylene glycol.

-

Add a catalytic amount of the acid catalyst.

-

Heat the mixture to reflux with continuous stirring. Water formed during the reaction is removed azeotropically using the Dean-Stark trap.

-

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

The crude product can be purified by filtration through a pad of neutral alumina and concentration in vacuo.[8] Further purification can be achieved through recrystallization or column chromatography.

-

Below is a diagram illustrating the synthesis workflow.

Caption: Synthesis workflow for this compound.

Potential Applications and Signaling Pathways

The chemical structure of this compound suggests its primary utility as an intermediate in organic synthesis, particularly in the development of more complex molecules for pharmaceutical applications.

Protecting Group Chemistry:

The 1,3-dioxolane moiety is a well-established protecting group for aldehydes and ketones.[6][7] This allows for chemical transformations on other parts of the molecule without affecting the carbonyl group. The protecting group is generally stable to nucleophiles and bases and can be removed under acidic conditions.[7]

Synthetic Intermediate:

The nitro group on the phenyl ring is a versatile functional group that can undergo various transformations. A key reaction is its reduction to an amino group.[1] This transformation is a common step in the synthesis of many pharmaceutical compounds, as the resulting aniline derivative can be further modified.

Potential Reaction Pathway: Reduction of the Nitro Group

The nitro group of this compound can be reduced to an amine using various reducing agents, such as hydrogen gas with a palladium catalyst or sodium borohydride.[1] This reaction yields 2-Methyl-2-(3-aminophenyl)-1,3-dioxolane, a precursor for further derivatization.

The following diagram illustrates this potential reaction pathway.

Caption: Reduction of the nitro group to an amine.

Safety and Handling

References

- 1. Buy this compound | 51226-13-2 [smolecule.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 51226-13-2|this compound|BLD Pharm [bldpharm.com]

- 5. This compound CAS#: 51226-13-2 [m.chemicalbook.com]

- 6. Dioxolane - Wikipedia [en.wikipedia.org]

- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 8. prepchem.com [prepchem.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. 121-89-1 CAS | 3-NITROACETOPHENONE | Laboratory Chemicals | Article No. 04921 [lobachemie.com]

- 11. 3'-Nitroacetophenone, 98+% | Fisher Scientific [fishersci.ca]

- 12. Ethanone, 1-(3-nitrophenyl)- [webbook.nist.gov]

- 13. 3 -Nitroacetophenone purum, = 98.0 GC 121-89-1 [sigmaaldrich.com]

- 14. 2-methyl-2-(2-nitrophenyl)-1,3-dioxolane | CAS#:37456-50-1 | Chemsrc [chemsrc.com]

The Rising Therapeutic Potential of 1,3-Dioxolane Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3-dioxolane ring, a five-membered heterocyclic acetal, has emerged as a privileged scaffold in medicinal chemistry. Initially recognized for its utility as a protecting group in organic synthesis, this moiety is now increasingly incorporated into the core structures of novel therapeutic agents. A growing body of evidence suggests that the presence of the 1,3-dioxolane ring can significantly enhance the biological activity of parent compounds, leading to the development of potent anticancer, antimicrobial, and antiviral agents. This technical guide provides a comprehensive overview of the current research, focusing on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action.

Anticancer Activity: Overcoming Multidrug Resistance and Inducing Cytotoxicity

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Several 1,3-dioxolane derivatives have shown promise as effective MDR modulators, resensitizing cancer cells to conventional chemotherapeutic agents. Furthermore, other derivatives exhibit direct cytotoxic effects on various cancer cell lines.

Quantitative Data for Anticancer Activity

The anticancer potential of 1,3-dioxolane derivatives has been quantified using cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Compound Class | Cell Line | Activity Type | IC50 (µM) | Reference |

| 2,2-diphenyl-1,3-dioxolane derivatives | Human Caco-2 | MDR Modulation | Varies | [1][2] |

| 1,3-dioxolane-coumarin hybrids | Various | Cytotoxicity | 46.76–81.45 µg/ml | [3] |

| Naphthalene-1,4-dione analogues with dioxolane moiety | Various | Cytotoxicity | ~1 - 6.4 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[5][6]

-

Compound Treatment: Treat the cells with serial dilutions of the 1,3-dioxolane derivative and incubate for a specified period (e.g., 48 or 72 hours).[5][6] Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[7]

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[7]

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathway: P-glycoprotein-Mediated Multidrug Resistance

Several 1,3-dioxolane derivatives are thought to reverse MDR by directly interacting with and inhibiting the P-glycoprotein efflux pump. This prevents the removal of chemotherapeutic drugs from the cancer cell, leading to their accumulation and subsequent cell death. The expression and activity of P-gp are regulated by complex signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.

Antimicrobial Activity: A Broad Spectrum of Action

1,3-Dioxolane derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Quantitative Data for Antimicrobial Activity

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Chiral and racemic 1,3-dioxolanes | Staphylococcus aureus | 625 - 1250 | [8] |

| Chiral and racemic 1,3-dioxolanes | Staphylococcus epidermidis | 156 - 1250 | [9] |

| Chiral and racemic 1,3-dioxolanes | Enterococcus faecalis | 625 | [8] |

| Chiral and racemic 1,3-dioxolanes | Pseudomonas aeruginosa | 625 - 1250 | [8] |

| Chiral and racemic 1,3-dioxolanes | Candida albicans | 156 - 1250 | [9] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[8]

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[8]

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the 1,3-dioxolane derivative in the broth medium.[10][11]

-

Inoculation: Add a standardized volume of the microbial inoculum to each well.[10][11] Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.[12]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]

Antiviral Activity: Targeting Viral Replication

Certain 1,3-dioxolane derivatives, particularly nucleoside analogs, have exhibited potent antiviral activity, most notably against the Human Immunodeficiency Virus (HIV) and Epstein-Barr Virus (EBV).

Quantitative Data for Antiviral Activity

The antiviral efficacy of these compounds is often expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50).

| Compound | Virus | EC50 (µM) | Reference |

| (-)-β-d-1′,3′-Dioxolane guanosine (DXG) | HIV-1 | 0.046 - 0.085 | [13] |

| 7-bromo-deazaadenosine analogue | EBV | 0.17 | [14][15] |

| 7-iodo-deazaadenosine analogue | EBV | 0.47 | [14][15] |

| 6-cyclopropylamino phosphoramidate | HIV | 0.086 | [16] |

| 6-cyclopropylamino phosphoramidate | HBV | 0.8 | [16] |

Experimental Protocol: Anti-HIV Activity Assay

The anti-HIV activity of 1,3-dioxolane nucleoside analogs can be evaluated in cell culture systems.

Procedure:

-

Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or other susceptible cell lines (e.g., MT-2).

-

Viral Infection: Infect the cells with a known titer of HIV-1.

-

Compound Treatment: Treat the infected cells with various concentrations of the 1,3-dioxolane derivative.

-

Incubation: Incubate the cultures for a period of time (e.g., 5-7 days) to allow for viral replication.

-

Endpoint Measurement: Measure a marker of viral replication, such as reverse transcriptase (RT) activity in the culture supernatant or the level of a viral protein (e.g., p24 antigen).

-

Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%.

Signaling Pathway: Mechanism of Action of Antiviral Nucleoside Analogs

1,3-Dioxolane nucleoside analogs exert their antiviral effect by targeting the viral replication process. After entering the host cell, these compounds are phosphorylated to their active triphosphate form. This active form then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the viral reverse transcriptase (for retroviruses like HIV) or DNA polymerase (for DNA viruses). The incorporation of the modified nucleoside, which typically lacks a 3'-hydroxyl group, leads to chain termination, thus halting viral genome replication.[17][18]

Conclusion

The 1,3-dioxolane scaffold represents a versatile and promising platform for the development of new therapeutic agents with a broad spectrum of biological activities. The ability of these derivatives to overcome multidrug resistance in cancer, their potent antimicrobial effects, and their targeted inhibition of viral replication highlight their significant potential in addressing major global health challenges. Further research into the structure-activity relationships, optimization of lead compounds, and elucidation of their precise molecular mechanisms of action will be crucial in translating these promising findings into clinically effective treatments. This guide provides a foundational understanding for researchers and drug development professionals to build upon in this exciting and rapidly evolving field.

References

- 1. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. MTT (Assay protocol [protocols.io]

- 6. texaschildrens.org [texaschildrens.org]

- 7. MTT assay overview | Abcam [abcam.com]

- 8. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Synthesis and Antiviral Evaluation of Unexplored Dioxolane-Derived 7‑Deazapurine Nucleoside Analogues against Epstein-Barr Virus (EBV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Adenosine Dioxolane Nucleoside Phosphoramidates As Antiviral Agents for Human Immunodeficiency and Hepatitis B Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

A Preliminary Investigation into the Reactivity of 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a preliminary investigation into the chemical reactivity of 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane. The core structure of this molecule incorporates two key functional groups: a nitroaromatic system and a cyclic ketal (dioxolane). This guide explores the expected reactivity at these sites, focusing on the reduction of the nitro group and the hydrolysis of the dioxolane ring. Detailed experimental protocols for these transformations are provided, based on established methodologies for similar compounds. All quantitative data, representing typical expected outcomes, are summarized in structured tables. Furthermore, reaction pathways and experimental workflows are visualized using diagrams to facilitate a clear understanding of the chemical processes. This document is intended to serve as a foundational resource for researchers interested in the synthesis, modification, and potential applications of this and structurally related compounds.

Introduction

This compound is an organic compound featuring a five-membered dioxolane ring with a methyl group and a 3-nitrophenyl substituent attached to the same carbon.[1][2][3][4] The presence of both a nitro group on an aromatic ring and a ketal functional group suggests a rich and varied chemical reactivity. The electron-withdrawing nature of the nitro group significantly influences the properties of the aromatic ring, while the dioxolane moiety serves as a protecting group for a ketone, which can be deprotected under specific conditions.[5][6][7] Understanding the reactivity of this molecule is crucial for its potential application in organic synthesis and as an intermediate in the development of novel chemical entities. This guide outlines a preliminary investigation into two primary reaction pathways: the reduction of the nitro group and the acid-catalyzed hydrolysis of the dioxolane ring.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-catalyzed reaction of 3-nitroacetophenone with ethylene glycol. This reaction is a standard method for the formation of cyclic ketals.

Reaction Scheme:

3-Nitroacetophenone + Ethylene Glycol ⇌ this compound + Water

A common acid catalyst for this reaction is p-toluenesulfonic acid. The reaction is often carried out in a solvent such as benzene or toluene, with continuous removal of water to drive the equilibrium towards the product.[8]

Reactivity of the Nitroaromatic Moiety

The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group.[9] This transformation is fundamental in organic synthesis, particularly in the preparation of anilines, which are key building blocks for pharmaceuticals and other fine chemicals.

Reduction of the Nitro Group

The reduction of the nitro group in this compound to an amino group is expected to be a high-yielding reaction. A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation and metal-acid reductions being common methods.[10][11]

Catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) is a clean and efficient method for nitro group reduction.[9][10]

Experimental Protocol: Catalytic Hydrogenation of this compound

-

Preparation: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (approximately 1-5 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, 2-(3-aminophenyl)-2-methyl-1,3-dioxolane. The product can be further purified by column chromatography or recrystallization if necessary.

Table 1: Expected Quantitative Data for Catalytic Hydrogenation

| Parameter | Expected Value |

| Reactant | This compound |

| Product | 2-(3-aminophenyl)-2-methyl-1,3-dioxolane |

| Catalyst | 10% Pd/C |

| Solvent | Ethanol |

| Temperature | Room Temperature |

| Pressure | 1 atm H₂ |

| Reaction Time | 2-6 hours |

| Expected Yield | >95% |

Diagram 1: Catalytic Hydrogenation Workflow

Caption: Workflow for the catalytic hydrogenation of the nitro group.

Reduction using a metal in acidic media, such as iron in the presence of hydrochloric acid or tin in hydrochloric acid, is another robust method for converting nitroarenes to anilines.[10][12]

Experimental Protocol: Iron-Mediated Reduction of this compound

-

Preparation: To a round-bottom flask equipped with a reflux condenser, add iron powder (3-5 eq) and a solution of this compound (1.0 eq) in a mixture of ethanol and water.

-

Acidification: Add a catalytic amount of hydrochloric acid.

-

Reaction: Heat the mixture to reflux and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Extraction: Make the filtrate basic with an aqueous solution of sodium carbonate or sodium hydroxide and extract the product with an organic solvent such as ethyl acetate.

-

Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product. Further purification can be achieved by column chromatography.

Table 2: Expected Quantitative Data for Iron-Mediated Reduction

| Parameter | Expected Value |

| Reactant | This compound |

| Product | 2-(3-aminophenyl)-2-methyl-1,3-dioxolane |

| Reagents | Iron powder, Hydrochloric acid |

| Solvent | Ethanol/Water |

| Temperature | Reflux |

| Reaction Time | 1-3 hours |

| Expected Yield | 85-95% |

Reactivity of the Dioxolane Moiety

The 1,3-dioxolane ring is a cyclic ketal that is stable under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions to regenerate the parent ketone and diol.[6][7][13]

Acid-Catalyzed Hydrolysis

The hydrolysis of the dioxolane ring in this compound will yield 3-nitroacetophenone and ethylene glycol. This reaction is typically carried out in the presence of a strong acid catalyst in an aqueous medium.[14]

Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound

-

Preparation: Dissolve this compound (1.0 eq) in a mixture of a water-miscible organic solvent (e.g., acetone or tetrahydrofuran) and water.

-

Acidification: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating.

-

Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Work-up: Neutralize the reaction mixture with a weak base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-nitroacetophenone. The product can be purified by column chromatography or recrystallization.

Table 3: Expected Quantitative Data for Acid-Catalyzed Hydrolysis

| Parameter | Expected Value |

| Reactant | This compound |

| Products | 3-Nitroacetophenone, Ethylene Glycol |

| Catalyst | Sulfuric Acid (catalytic) |

| Solvent | Acetone/Water |

| Temperature | Room Temperature to 50 °C |

| Reaction Time | 4-12 hours |

| Expected Yield | >90% |

Diagram 2: Mechanism of Acid-Catalyzed Ketal Hydrolysis

Caption: Simplified mechanism of the acid-catalyzed hydrolysis of the dioxolane ring.

Conclusion

This preliminary investigation highlights the expected reactivity of this compound at its two primary functional groups. The nitro group can be efficiently reduced to an amine using standard methods such as catalytic hydrogenation or metal-acid reduction, providing a pathway to substituted anilines. The dioxolane ring serves as a stable protecting group for a ketone, which can be readily cleaved under acidic conditions to regenerate the parent carbonyl compound. The protocols and expected data presented herein provide a solid foundation for further experimental exploration of this versatile molecule and its potential applications in synthetic and medicinal chemistry. It is recommended that all experimental work be conducted with appropriate safety precautions and monitored by suitable analytical techniques to ensure optimal results.

References

- 1. Buy this compound | 51226-13-2 [smolecule.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound CAS#: 51226-13-2 [m.chemicalbook.com]

- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. prepchem.com [prepchem.com]

- 9. Nitro compound - Wikipedia [en.wikipedia.org]

- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 11. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

Technical Guide: Spectroscopic and Synthetic Overview of 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a technical overview of 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane, a compound of interest in synthetic and medicinal chemistry. Due to a lack of publicly available experimental spectroscopic data, this guide furnishes predicted Nuclear Magnetic Resonance (NMR) and expected Infrared (IR) and Mass Spectrometry (MS) data. A detailed, generalized experimental protocol for its synthesis via acid-catalyzed ketalization of 3'-nitroacetophenone is also presented. This guide is intended to serve as a foundational resource for researchers working with this and structurally related molecules.

Compound Identification

| Parameter | Value |

| IUPAC Name | This compound |

| CAS Number | 51226-13-2 |

| Molecular Formula | C₁₀H₁₁NO₄ |

| Molecular Weight | 209.20 g/mol |

| Chemical Structure |

|

Predicted and Expected Spectroscopic Data

2.1. Predicted ¹H NMR Data

The predicted ¹H NMR spectrum in CDCl₃ would exhibit signals corresponding to the aromatic protons of the 3-nitrophenyl group, the equivalent methylene protons of the dioxolane ring, and the methyl group protons.

| Chemical Shift (δ) / ppm (Predicted) | Multiplicity | Number of Protons | Assignment |

| ~8.35 | s | 1H | H-2' (Ar-H) |

| ~8.20 | d | 1H | H-4' or H-6' (Ar-H) |

| ~7.85 | d | 1H | H-6' or H-4' (Ar-H) |

| ~7.60 | t | 1H | H-5' (Ar-H) |

| ~4.10 - 3.90 | m | 4H | -OCH₂CH₂O- |

| ~1.70 | s | 3H | -CH₃ |

2.2. Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum in CDCl₃ would show signals for the carbon atoms of the 3-nitrophenyl ring, the dioxolane ring, and the methyl group.

| Chemical Shift (δ) / ppm (Predicted) | Assignment |

| ~148.5 | C-3' (Ar-C bearing NO₂) |

| ~145.0 | C-1' (Ar-C) |

| ~133.0 | C-6' (Ar-CH) |

| ~129.5 | C-5' (Ar-CH) |

| ~123.0 | C-4' (Ar-CH) |

| ~122.0 | C-2' (Ar-CH) |

| ~108.0 | C-2 (ketal carbon) |

| ~65.0 | -OCH₂CH₂O- |

| ~27.0 | -CH₃ |

2.3. Expected Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the nitro group, aromatic C-H and C=C bonds, and C-O bonds of the dioxolane ring.

| Wavenumber (cm⁻¹) (Expected) | Functional Group |

| ~3100 - 3000 | Aromatic C-H stretch |

| ~2990 - 2880 | Aliphatic C-H stretch |

| ~1610, 1580, 1475 | Aromatic C=C stretch |

| ~1530, 1350 | N-O stretch (nitro group) |

| ~1200 - 1000 | C-O stretch (dioxolane) |

2.4. Expected Mass Spectrometry (MS) Data

In a mass spectrum, the molecular ion peak (M⁺) would be expected, along with characteristic fragmentation patterns.

| m/z (Expected) | Assignment |

| 209 | [M]⁺ (Molecular Ion) |

| 194 | [M - CH₃]⁺ |

| 163 | [M - NO₂]⁺ |

| 86 | [C₄H₆O₂]⁺ (dioxolane fragment) |

Experimental Protocols

3.1. Generalized Synthesis of this compound

This protocol is based on general methods for the acid-catalyzed ketalization of aromatic ketones.

Objective: To synthesize this compound from 3'-nitroacetophenone and ethylene glycol.

Reaction Scheme:

3'-Nitroacetophenone + Ethylene Glycol ---(H⁺ catalyst, Dean-Stark)--> this compound + H₂O

Materials:

-

3'-Nitroacetophenone

-

Ethylene glycol (2-3 equivalents)

-

Toluene (solvent)

-

p-Toluenesulfonic acid (p-TSA) or other acid catalyst (e.g., Amberlyst-15) (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for workup and purification

-

Chromatography column (if necessary)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 3'-nitroacetophenone (1.0 eq), ethylene glycol (2.0 eq), and toluene (enough to suspend the reagents).

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 eq).

-

Assemble a Dean-Stark apparatus and a reflux condenser on the flask.

-

Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization if the product is a solid.

3.2. Spectroscopic Characterization Protocol

Objective: To acquire spectroscopic data to confirm the structure and purity of the synthesized this compound.

¹H and ¹³C NMR Spectroscopy:

-

Dissolve a small sample (5-10 mg) of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the purified product using either a neat thin film on a salt plate (if liquid) or as a KBr pellet (if solid).

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Identify and assign the characteristic absorption bands.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the purified product in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization (ESI) or Electron Impact (EI)).

-

Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.

Visualizations

4.1. Synthesis Workflow

Caption: Synthetic workflow for this compound.

4.2. Ketalization Mechanism Pathway

Caption: Acid-catalyzed ketalization mechanism pathway.

An In-depth Technical Guide to the Stability of the 1,3-Dioxolane Ring

For Researchers, Scientists, and Drug Development Professionals

The 1,3-dioxolane ring, a five-membered cyclic acetal, is a prevalent structural motif in numerous natural products, pharmaceuticals, and industrial chemicals. Its unique chemical properties make it a versatile functional group, often employed as a protective group for carbonyls and 1,2-diols in organic synthesis, a solvent, and a key component in various bioactive molecules. Understanding the stability of this heterocyclic system is paramount for its effective utilization, particularly in the fields of drug development and materials science, where shelf-life, degradation pathways, and compatibility with other substances are critical considerations.

This technical guide provides a comprehensive overview of the stability of the 1,3-dioxolane ring, detailing its degradation under hydrolytic, thermal, and oxidative conditions. It includes quantitative data, detailed experimental protocols for stability assessment, and visual representations of key degradation pathways and experimental workflows to facilitate a deeper understanding of the core principles governing its chemical behavior.

General Stability Profile

The 1,3-dioxolane ring exhibits a characteristic stability profile. It is generally stable under neutral and basic conditions, as well as in the presence of many oxidizing and reducing agents.[1] This stability makes it an effective protecting group for carbonyl compounds during various synthetic transformations that are performed under non-acidic conditions.[2]

However, the acetal linkage within the 1,3-dioxolane ring is highly susceptible to cleavage under acidic conditions, which is the primary pathway for its degradation.[1] The presence of two oxygen atoms in the ring also influences its electronic properties and susceptibility to degradation.

Hydrolytic Stability and Degradation

The most significant degradation pathway for the 1,3-dioxolane ring is acid-catalyzed hydrolysis. In the presence of an acid and water, the ring opens to regenerate the parent carbonyl compound (aldehyde or ketone) and ethylene glycol. This reaction is reversible, and the formation of the dioxolane ring is typically achieved by removing water from the reaction mixture.[1]

Mechanism of Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of 1,3-dioxolane proceeds through a well-established multi-step mechanism involving protonation and the formation of a resonance-stabilized oxocarbenium ion intermediate.

Factors Affecting Hydrolytic Stability

Several factors influence the rate of hydrolysis of the 1,3-dioxolane ring:

-

pH: The rate of hydrolysis is highly dependent on the pH of the medium. The reaction is significantly accelerated in acidic conditions. The ring is relatively stable at neutral and alkaline pH.

-

Temperature: As with most chemical reactions, an increase in temperature generally increases the rate of hydrolysis.

-

Substituents: The nature of the substituents on the dioxolane ring can affect its stability. Electron-donating groups at the C2 position can stabilize the intermediate oxocarbenium ion, thus accelerating hydrolysis. Conversely, electron-withdrawing groups can destabilize the intermediate and slow down the reaction.

-

Solvent: The polarity of the solvent can also play a role in the rate of hydrolysis.

Quantitative Data on Hydrolytic Stability

The stability of the 1,3-dioxolane ring can be quantified by its half-life (t½) under various conditions. The following table summarizes available data on the hydrolysis of 1,3-dioxolane derivatives.

| Compound | pH | Temperature (°C) | Half-life (t½) | Reference |

| 2-Phenyl-1,3-dioxolane | 1 | 25 | ~5 minutes | [1] |

| 2-Methyl-1,3-dioxolane | 4 | 25 | Several hours | [3] |

| 1,3-Dioxolane | 7 | 25 | Stable | [4] |

Thermal Stability and Degradation

The 1,3-dioxolane ring possesses moderate thermal stability. At elevated temperatures, it can undergo decomposition through various pathways, including pyrolysis.

Thermal Degradation Pathways

The primary thermal degradation pathway for 1,3-dioxolane is pyrolysis, which involves the cleavage of C-O and C-C bonds within the ring. This process can lead to the formation of a variety of smaller molecules. The reaction is typically first-order.[5]

Quantitative Data on Thermal Stability

The thermal stability of 1,3-dioxolane can be characterized by its decomposition temperature and the kinetic parameters of the degradation reaction, such as the Arrhenius parameters (activation energy, Ea, and pre-exponential factor, A).

| Compound | Temperature Range (°C) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reference |

| 1,3-Dioxolane | 690 - 820 | 241 | 8.7 x 10¹³ | [6] |

Oxidative Stability and Degradation

The 1,3-dioxolane ring is relatively stable to many common oxidizing agents. However, under certain conditions, particularly in the presence of strong oxidants or upon prolonged exposure to air and light, it can undergo oxidative degradation.

Oxidative Degradation Pathways

Oxidative degradation can be initiated by radical species and may lead to the formation of hydroperoxides, which can further decompose to form a variety of oxidation products, including esters and carboxylic acids. The presence of a C-H bond at the C2 position makes it susceptible to radical abstraction.

Experimental Protocols for Stability Assessment

A thorough evaluation of the stability of the 1,3-dioxolane ring requires well-defined experimental protocols. The following sections outline methodologies for assessing hydrolytic, thermal, and oxidative stability.

Protocol for Kinetic Study of Acid-Catalyzed Hydrolysis by UV-Vis Spectrophotometry

This protocol is suitable for 1,3-dioxolane derivatives that have a chromophore, allowing for the monitoring of the reaction by UV-Vis spectroscopy.

Materials:

-

1,3-Dioxolane derivative

-

Hydrochloric acid (HCl) solution of known concentration

-

Buffer solutions of various pH

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solutions: Prepare a stock solution of the 1,3-dioxolane derivative in a suitable solvent (e.g., methanol, acetonitrile). Prepare a series of acidic buffer solutions of the desired pH.

-

Reaction Initiation: In a quartz cuvette, rapidly mix a known volume of the dioxolane stock solution with the acidic buffer solution, pre-equilibrated to the desired temperature in the spectrophotometer's cuvette holder.

-

Data Acquisition: Immediately start monitoring the change in absorbance at a wavelength where the reactant or product has a significant and distinct absorbance. Record the absorbance at regular time intervals until the reaction is complete.

-

Data Analysis: Convert the absorbance data to concentration using a pre-established calibration curve. Plot the concentration of the reactant versus time. Determine the order of the reaction and the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., for a pseudo-first-order reaction, plot ln[reactant] vs. time).[7] The half-life can then be calculated using the equation t½ = 0.693/k.

Protocol for Thermal Stability Analysis by Thermogravimetric Analysis (TGA)

TGA is a standard technique to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Materials and Instrument:

-

1,3-Dioxolane sample

-

Thermogravimetric Analyzer (TGA)

-

Inert gas (e.g., nitrogen, argon)

-

TGA sample pans (e.g., alumina, platinum)

Procedure:

-

Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's instructions.

-

Sample Preparation: Accurately weigh a small amount of the 1,3-dioxolane sample (typically 5-10 mg) into a TGA pan.

-

TGA Analysis: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas at a constant flow rate. Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 600 °C).

-

Data Analysis: The TGA instrument will generate a thermogram, which is a plot of mass loss versus temperature. From this curve, the onset temperature of decomposition (a measure of thermal stability) can be determined. Kinetic parameters like the activation energy can also be calculated using specialized software.[8][9]

Protocol for Oxidative Stability Assessment by Peroxide Value (PV) Determination

The peroxide value is a measure of the concentration of peroxides and hydroperoxides formed during the initial stages of oxidation.

Materials:

-

1,3-Dioxolane sample

-

Acetic acid-chloroform solvent mixture

-

Saturated potassium iodide (KI) solution

-

Standardized sodium thiosulfate (Na₂S₂O₃) solution

-

Starch indicator solution

-

Erlenmeyer flasks

-

Burette

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the 1,3-dioxolane sample into an Erlenmeyer flask. Dissolve the sample in the acetic acid-chloroform mixture.

-

Reaction with KI: Add a saturated solution of potassium iodide to the flask. The peroxides in the sample will oxidize the iodide ions to iodine.

-

Titration: Titrate the liberated iodine with a standardized sodium thiosulfate solution until the yellow color of the iodine almost disappears.

-

Endpoint Determination: Add a few drops of starch indicator solution. A blue color will appear. Continue the titration with sodium thiosulfate until the blue color disappears.

-

Calculation: Calculate the peroxide value (in milliequivalents of active oxygen per kg of sample) based on the volume of sodium thiosulfate solution used.[10][11] A higher peroxide value indicates lower oxidative stability.

Conclusion

The 1,3-dioxolane ring, while a valuable and versatile functional group, possesses inherent stability limitations, primarily its susceptibility to acid-catalyzed hydrolysis. A thorough understanding of its degradation pathways under various conditions is crucial for its successful application in drug development, organic synthesis, and materials science. By employing the systematic experimental protocols and analytical techniques outlined in this guide, researchers can accurately assess the stability of 1,3-dioxolane-containing molecules, enabling the design of more robust and reliable products. The provided quantitative data and mechanistic insights serve as a valuable resource for predicting and controlling the stability of this important heterocyclic system.

References

- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 2. scribd.com [scribd.com]

- 3. [PDF] The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans. | Semantic Scholar [semanticscholar.org]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. osti.gov [osti.gov]

- 7. oarjpublication.com [oarjpublication.com]

- 8. mse.washington.edu [mse.washington.edu]

- 9. researchgate.net [researchgate.net]

- 10. Peroxide Value Method [protocols.io]

- 11. xylemanalytics.com [xylemanalytics.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Key Chemical Features of the 3-Nitrophenyl Group in Dioxolanes

This technical guide provides a comprehensive overview of the core chemical features, synthesis, and biological significance of dioxolanes substituted with a 3-nitrophenyl group. This structural motif is of growing interest in medicinal chemistry and materials science due to the unique interplay between the dioxolane ring and the electron-withdrawing nature of the 3-nitrophenyl moiety.

Core Chemical Structure and Physicochemical Properties

The foundational structure consists of a 1,3-dioxolane ring attached at the 2-position to a phenyl ring, which is substituted with a nitro group at the meta-position. The 1,3-dioxolane ring is a five-membered heterocyclic acetal.[1] The presence of the 3-nitrophenyl group significantly influences the molecule's electronic properties and reactivity.

Table 1: Physicochemical Properties of 2-(3-Nitrophenyl)-1,3-dioxolane

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉NO₄ | [2][3] |

| Molecular Weight | 195.17 g/mol | [2][4] |

| Physical Form | Solid | [3] |

| CAS Number | 6952-67-6 | [3] |

| XLogP3 | 1.2 | [2] |

| Polar Surface Area | 64.3 Ų |[2] |

Synthesis and Experimental Protocols

The most common method for synthesizing 2-(3-nitrophenyl)-1,3-dioxolane is the acid-catalyzed acetalization of 3-nitrobenzaldehyde with ethylene glycol.[5] This reaction involves the condensation of the aldehyde and the diol, with the concurrent removal of water to drive the equilibrium towards the product.[6]

General Synthesis Workflow

The synthesis follows a straightforward, two-step mechanistic pathway involving the formation of a hemiacetal intermediate followed by cyclization.

Caption: General workflow for the synthesis of 2-(3-nitrophenyl)-1,3-dioxolane.

Detailed Experimental Protocol: Synthesis of 2-(3-Nitrophenyl)-1,3-dioxolane

This protocol is adapted from established synthetic methods.[5]

Materials:

-

3-Nitrobenzaldehyde (0.66 mol)

-

Ethylene glycol (0.7 mol)

-

p-Toluenesulfonic acid (p-TSA) (catalytic amount, e.g., 0.8 g)

-

Benzene or Toluene (1 L)

-

Neutral alumina

-

Dean-Stark apparatus

-

Standard reflux glassware

Procedure:

-

Combine 3-nitrobenzaldehyde, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in a round-bottom flask.

-

Add benzene or toluene as the solvent to facilitate azeotropic removal of water.

-

Assemble the flask with a Dean-Stark trap and a condenser.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.

-

Continue the reflux for approximately 4 hours or until no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of neutral alumina to remove the acid catalyst.

-

Concentrate the filtrate in vacuo (using a rotary evaporator) to remove the solvent.

-

The resulting product, 2-(3-nitrophenyl)-1,3-dioxolane, is typically an oil and can be used without further purification for many applications.

Key Chemical Features and Reactivity

The chemical behavior of this scaffold is dictated by the interplay between the dioxolane ring and the 3-nitrophenyl group.

The 3-Nitrophenyl Group

-

Electron-Withdrawing Nature: The nitro group (-NO₂) is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. This property is crucial for its biological activity and its utility as a synthetic intermediate.[6]

-

Reactivity: The nitro group itself is the primary site of reactivity on the aromatic ring. It can be readily reduced to an amino group (-NH₂) through methods like catalytic hydrogenation (e.g., using Pd/C and H₂ gas).[6] This transformation is fundamental for creating a diverse range of derivatives for drug development.

The 1,3-Dioxolane Ring

-

Protecting Group: The 1,3-dioxolane ring serves as a robust protecting group for the aldehyde functionality of the parent 3-nitrobenzaldehyde.[1][6] It is stable to bases, nucleophiles, and mild oxidizing/reducing agents.[7]

-

Hydrophilic-Hydrophobic Balance: The two oxygen atoms in the dioxolane ring can act as hydrogen bond acceptors, influencing the molecule's solubility and its interaction with biological targets.[8][9] The overall hydrophilic-hydrophobic balance is a key determinant of antimicrobial activity.[8]

-

Stereochemistry: The dioxolane ring can possess chiral centers, typically at positions 4 and 5, if a chiral diol is used in the synthesis.[10] This allows for the creation of enantiomerically pure dioxolanes, which is critical in drug development as different enantiomers can have vastly different biological activities.

Biological Activities and Structure-Activity Relationships

Derivatives of 1,3-dioxolane are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[9][10][11] The presence of a nitroaromatic moiety often correlates with antimicrobial effects.

Antimicrobial Activity

While specific quantitative data for the 3-nitrophenyl derivative is not extensively documented in the provided search results, the broader class of substituted 5-nitro-1,3-dioxanes and other dioxolane derivatives shows significant antimicrobial activity.[8][12] The activity is often attributed to the antiradical properties of the compounds and the crucial hydrophilic-hydrophobic balance they possess.[8] The nitro group is a key pharmacophore in some antimicrobial agents.

Table 2: General Antimicrobial Activity of Substituted Dioxolanes

| Compound Class | Target Organisms | Activity Range (MIC) | Reference |

|---|---|---|---|

| Chiral/Racemic 1,3-Dioxolanes | S. aureus, S. epidermidis, E. faecalis, P. aeruginosa, C. albicans | 156 to 1250 µg/mL | [11] |

| Substituted 5-nitro-1,3-dioxanes | Various microorganisms | Activity dependent on 5-bromo-5-nitro substitution |[12] |

Structure-Activity Relationship (SAR) Logic

The biological activity of 3-nitrophenyl dioxolanes can be rationalized through a logical structure-activity relationship.

Caption: Logical relationships in the structure-activity of 3-nitrophenyl dioxolanes.

Protocol for Antimicrobial Susceptibility Testing

A standard method to evaluate the antimicrobial activity of these compounds is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Materials:

-

Synthesized 3-nitrophenyl dioxolane compound

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth, RPMI-1640)

-

96-well microtiter plates

-

Sterile DMSO for compound dissolution

-

Positive control antibiotic (e.g., amikacin, fluconazole)

-

Negative control (broth only)

Procedure:

-

Dissolve the test compound in DMSO to create a high-concentration stock solution.

-

Perform serial two-fold dilutions of the compound in the appropriate growth medium directly in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism and add it to each well (except the negative control).

-

Include positive control wells (microorganism + standard antibiotic) and negative control wells (medium only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The 3-nitrophenyl dioxolane scaffold represents a valuable building block in chemical and pharmaceutical research. The key chemical features—the strong electron-withdrawing nitro group and the versatile, protecting dioxolane ring—provide a unique combination of reactivity, stability, and physicochemical properties. These characteristics make it an attractive starting point for the synthesis of novel derivatives with potential antimicrobial and other therapeutic activities. Further exploration of its structure-activity relationships and mechanism of action will be crucial for developing its full potential in drug discovery.

References

- 1. Dioxolane - Wikipedia [en.wikipedia.org]

- 2. 2-(3-Nitrophenyl)-1,3-dioxolane | C9H9NO4 | CID 240610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. 2-(4-Nitrophenyl)-1,3-dioxolane | C9H9NO4 | CID 266796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. 2-(4-Nitrophenyl)-1,3-dioxolane | 2403-53-4 | Benchchem [benchchem.com]

- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Substitued 5-nitro-1, 3-dioxanes: correlation of chemical structure and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane: A Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the synthesis of 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane, a valuable intermediate in organic synthesis and drug discovery. The procedure is based on the acid-catalyzed ketalization of 3'-nitroacetophenone with ethylene glycol.

Introduction

This compound serves as a protected form of 3'-nitroacetophenone, a common building block in the synthesis of various pharmaceutical compounds. The 1,3-dioxolane group acts as a protecting group for the ketone functionality, allowing for selective reactions at other sites of the molecule. The nitro group can be subsequently reduced to an amine, providing a handle for further functionalization. This protocol outlines a straightforward and efficient method for the preparation of this key synthetic intermediate.

Reaction Scheme

The synthesis proceeds via an acid-catalyzed nucleophilic addition of ethylene glycol to the carbonyl group of 3'-nitroacetophenone, followed by intramolecular cyclization to form the 1,3-dioxolane ring with the elimination of water.

Figure 1: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This procedure is adapted from standard acid-catalyzed ketalization reactions.

Materials and Equipment

| Reagent/Equipment | Quantity/Specification |

| 3'-Nitroacetophenone | 10 mmol, 1.65 g |

| Ethylene glycol | 12 mmol, 0.74 g (0.67 mL) |

| p-Toluenesulfonic acid monohydrate | 0.5 mmol, 95 mg |

| Toluene | 50 mL |

| Saturated sodium bicarbonate solution | 20 mL |

| Brine | 20 mL |

| Anhydrous magnesium sulfate | ~2 g |

| Round-bottom flask | 100 mL |

| Dean-Stark apparatus | |

| Condenser | |

| Magnetic stirrer and stir bar | |

| Heating mantle | |

| Separatory funnel | 100 mL |

| Rotary evaporator |

Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3'-nitroacetophenone (10 mmol, 1.65 g), ethylene glycol (12 mmol, 0.67 mL), p-toluenesulfonic acid monohydrate (0.5 mmol, 95 mg), and toluene (50 mL).

-

Azeotropic Distillation: Assemble a Dean-Stark apparatus and a condenser on top of the flask. Heat the reaction mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

-

Reaction Quenching: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (20 mL) to neutralize the acid catalyst.

-

Extraction and Drying: Wash the organic layer with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.

Data Presentation

| Parameter | Value |

| Molecular Formula | C₁₀H₁₁NO₄ |

| Molecular Weight | 209.20 g/mol |

| Appearance | Expected to be a pale yellow oil or solid |

| Theoretical Yield | 2.09 g (for 10 mmol scale) |

| CAS Number | 51226-13-2 |

Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification process.

Figure 2: Workflow diagram for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Toluene is flammable and toxic; handle with care.

-

p-Toluenesulfonic acid is corrosive; avoid contact with skin and eyes.

-

3'-Nitroacetophenone is a potential irritant.

Application Notes and Protocols: 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane as a Carbonyl Protecting Group

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane as a protecting group for carbonyl functionalities. This reagent offers a valuable tool for multi-step organic synthesis, particularly in the context of drug development where chemoselectivity is paramount.

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is essential for achieving high yields and minimizing undesired side reactions. Carbonyl groups, being highly reactive towards a plethora of reagents, often necessitate protection. The this compound serves as a specialized acid-labile protecting group for aldehydes and ketones. The presence of the 3-nitrophenyl substituent provides unique electronic properties that can influence the stability and reactivity of the protected carbonyl, potentially offering advantages in specific synthetic contexts.

Advantages and Considerations